5-[2-(2-Aminophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-carboxylic acid
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Overview
Description
5-[2-(2-Aminophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-carboxylic acid is a complex organic compound with the molecular formula C17H13N3O3 This compound is characterized by its intricate structure, which includes an aminophenyl group, a hydrazinylidene linkage, and a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-Aminophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzohydrazide with 2-hydroxy-1-naphthaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently cyclized to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent control of reaction parameters such as temperature, pH, and solvent composition.
Chemical Reactions Analysis
Types of Reactions
5-[2-(2-Aminophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, hydrazine derivatives, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[2-(2-Aminophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-[2-(2-Aminophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenylhydrazine: Shares the aminophenylhydrazine moiety but lacks the naphthalene core.
Naphthalene-2-carboxylic acid: Contains the naphthalene core but lacks the aminophenylhydrazine group.
Uniqueness
5-[2-(2-Aminophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-carboxylic acid is unique due to the combination of its structural elements, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62419-55-0 |
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Molecular Formula |
C17H13N3O3 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
5-[(2-aminophenyl)diazenyl]-6-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H13N3O3/c18-13-3-1-2-4-14(13)19-20-16-12-7-5-11(17(22)23)9-10(12)6-8-15(16)21/h1-9,21H,18H2,(H,22,23) |
InChI Key |
KURUUYJEJNMCQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)N=NC2=C(C=CC3=C2C=CC(=C3)C(=O)O)O |
Origin of Product |
United States |
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